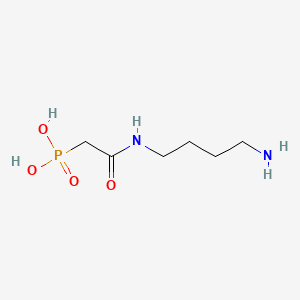
N-(Phosphonoacetyl)putrescine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phosphonoacetyl)putrescine is a synthetic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phosphonoacetyl)putrescine typically involves the reaction of putrescine with phosphonoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Putrescine and phosphonoacetic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a controlled temperature, often around 25-30°C.
Catalysts and Reagents: Commonly used catalysts include acidic or basic catalysts to facilitate the reaction. Reagents such as coupling agents may also be employed to enhance the efficiency of the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The industrial process may also involve additional purification steps to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
N-(Phosphonoacetyl)putrescine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonoacetyl derivatives, while reduction can produce different phosphonoacetyl-putrescine analogs.
科学的研究の応用
N-(Phosphonoacetyl)putrescine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in cancer treatment and antimicrobial agents.
Industry: this compound is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of N-(Phosphonoacetyl)putrescine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-(Phosphonoacetyl)putrescine can be compared with other similar compounds, such as:
N-(Phosphonoacetyl)-L-Aspartate: This compound is known for its role as an enzyme inhibitor and has been studied extensively in cancer research.
N-(Phosphonoacetyl)-L-Ornithine: Similar to this compound, this compound is used in biochemical studies and has potential therapeutic applications.
Phosphinates and Phosphonates: These compounds share similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields.
特性
CAS番号 |
67023-07-8 |
|---|---|
分子式 |
C6H15N2O4P |
分子量 |
210.17 g/mol |
IUPAC名 |
[2-(4-aminobutylamino)-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C6H15N2O4P/c7-3-1-2-4-8-6(9)5-13(10,11)12/h1-5,7H2,(H,8,9)(H2,10,11,12) |
InChIキー |
VJPDOEGJBRLVCO-UHFFFAOYSA-N |
SMILES |
C(CCNC(=O)CP(=O)(O)O)CN |
正規SMILES |
C(CCNC(=O)CP(=O)(O)O)CN |
| 67023-07-8 | |
同義語 |
N-(phosphonoacetyl)putrescine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


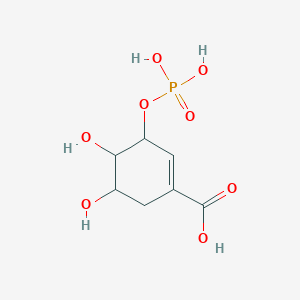
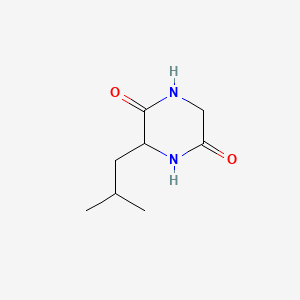
![2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-15-one](/img/structure/B1218194.png)
![22-(Cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1218195.png)
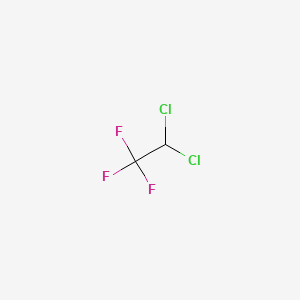
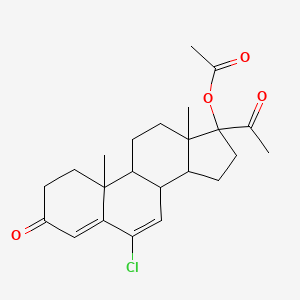

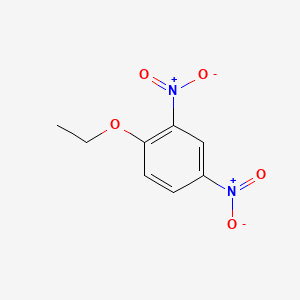
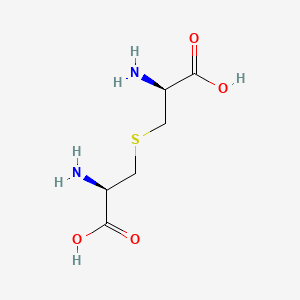
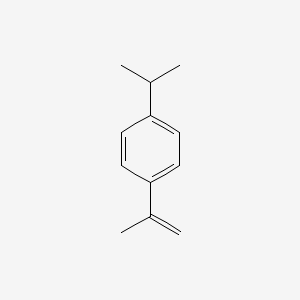
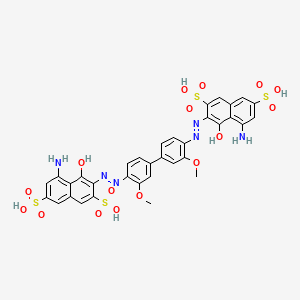
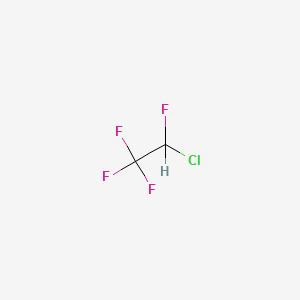
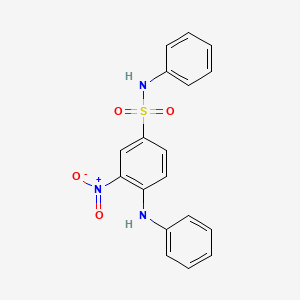
![(1S,2R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1218213.png)
